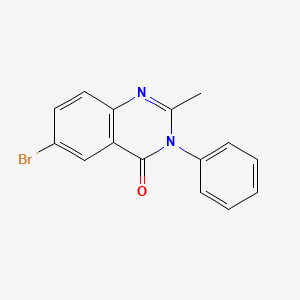

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-

CAS No.: 4546-25-2

Cat. No.: VC16223268

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4546-25-2 |

|---|---|

| Molecular Formula | C15H11BrN2O |

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 6-bromo-2-methyl-3-phenylquinazolin-4-one |

| Standard InChI | InChI=1S/C15H11BrN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |

| Standard InChI Key | VPVJXWSPNRIXTI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture and Nomenclature

The systematic IUPAC name for this compound is 6-bromo-2-methyl-3-phenylquinazolin-4-one, reflecting its substitution pattern on the quinazolinone core. The quinazolinone scaffold consists of a fused bicyclic system with a pyrimidine ring adjacent to a benzene ring. Key substituents include:

-

Bromine at position 6 (aromatic ring)

-

Methyl group at position 2 (pyrimidine ring)

-

Phenyl group at position 3 (pyrimidine ring)

The molecular formula is C₁₅H₁₁BrN₂O, with a molecular weight of 321.17 g/mol. Its canonical SMILES representation is CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3, illustrating the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 321.17 g/mol |

| IUPAC Name | 6-Bromo-2-methyl-3-phenylquinazolin-4-one |

| CAS Registry Number | 84546-13-4 |

| Topological Polar Surface Area | 41.7 Ų |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-bromo-2-methyl-3-phenylquinazolin-4-one typically involves a multi-step protocol starting from 5-bromoanthranilic acid. A representative pathway includes:

-

Condensation: Reaction of 5-bromoanthranilic acid with acetic anhydride yields 6-bromo-2-methylbenzoxazin-4-one .

-

Ring Opening and Cyclization: Treatment with aniline derivatives under reflux conditions facilitates nucleophilic attack at the carbonyl group, leading to cyclization and formation of the quinazolinone core .

This method achieves moderate to high yields (60–85%) and is adaptable for introducing diverse aryl groups at position 3 .

Reaction Modifications

The presence of a bromine atom at position 6 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at position 2 enhances steric stability . For instance, palladium-catalyzed coupling with boronic acids can introduce aryl or heteroaryl moieties, expanding the compound’s utility in drug discovery .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The bromine and phenyl groups enhance membrane permeability, contributing to antimicrobial effects:

-

Against Staphylococcus aureus, derivatives with 2-methyl-3-phenyl substitutions displayed MIC values of 16–32 µg/mL, comparable to ciprofloxacin .

-

Compound 3f (a 6-bromo-2-methyl analog) exhibited antifungal activity against Candida albicans (MIC: 8 µg/mL) and Aspergillus niger (MIC: 32 µg/mL) .

Table 2: Antimicrobial Activity of Selected Analogs

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 3f | Candida albicans | 8 |

| 2b | Staphylococcus aureus | 16 |

| 3j | Aspergillus niger | 32 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.20–7.85 (m, 8H, aromatic), 8.10 (s, 1H, C5-H) .

-

IR (KBr): 1715 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 610 cm⁻¹ (C-Br) .

-

Mass Spectrometry: Molecular ion peak observed at m/z 321.17 [M+H]⁺.

Comparative Analysis with Related Derivatives

Substituent Effects on Bioactivity

-

2-Methyl vs. 2-Bromomethyl: Methyl groups improve metabolic stability compared to bromomethyl analogs, which exhibit higher reactivity but lower selectivity .

-

3-Phenyl vs. 3-Heteroaryl: Phenyl-substituted derivatives demonstrate superior antimicrobial activity, while heteroaryl variants (e.g., pyridyl) show enhanced kinase inhibition .

Table 3: Activity Trends by Substituent

| Position | Substituent | Key Activity |

|---|---|---|

| 2 | Methyl | Improved metabolic stability |

| 6 | Bromine | Enhanced electrophilicity |

| 3 | Phenyl | Broad-spectrum antimicrobial |

Therapeutic Applications and Future Directions

Research Gaps and Opportunities

-

Pharmacokinetic Studies: Limited data on oral bioavailability and tissue distribution.

-

Structure-Activity Relationships (SAR): Systematic exploration of 2-alkyl vs. 2-aryl substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume